molecular formula C22H40FNO B14359602 N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride CAS No. 95034-20-1

N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride

Cat. No.: B14359602
CAS No.: 95034-20-1
M. Wt: 353.6 g/mol
InChI Key: ZGJHQMAZUWTUFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride is a quaternary ammonium compound Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride typically involves the quaternization of N,N-dimethyl-N-(2-phenoxyethyl)dodecan-1-amine with a fluoride source. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, hydroxides, and amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Acts as an antimicrobial agent in biological studies.

    Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.

    Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.

Mechanism of Action

The antimicrobial action of N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with essential cellular processes, further inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Domiphen bromide: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.

Uniqueness

N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium fluoride stands out due to its specific structural features, which confer unique antimicrobial properties and make it particularly effective against a broad spectrum of microorganisms. Its fluoride ion also contributes to its distinct chemical reactivity compared to other quaternary ammonium compounds.

Properties

CAS No.

95034-20-1

Molecular Formula

C22H40FNO

Molecular Weight

353.6 g/mol

IUPAC Name

dodecyl-dimethyl-(2-phenoxyethyl)azanium;fluoride

InChI

InChI=1S/C22H40NO.FH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

ZGJHQMAZUWTUFE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[F-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.